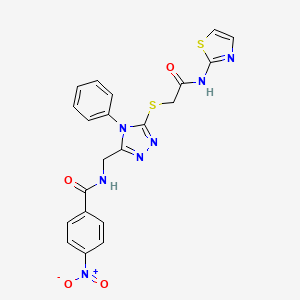

4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-nitro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N7O4S2/c29-18(24-20-22-10-11-33-20)13-34-21-26-25-17(27(21)15-4-2-1-3-5-15)12-23-19(30)14-6-8-16(9-7-14)28(31)32/h1-11H,12-13H2,(H,23,30)(H,22,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWXEVOVCZASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic structures, including a nitro group, thiazole, and triazole moieties, which contribute to its pharmacological potential. The exploration of its biological activity has revealed promising applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 445.52 g/mol. The presence of the nitro group is particularly significant as it enhances the compound's antibacterial properties against various pathogens.

Biological Activity Overview

Research indicates that this compound exhibits:

- Antibacterial Activity : The compound demonstrates significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial effects comparable to standard antibiotics .

- Antifungal Activity : It has shown effectiveness against fungal species including Candida albicans and Aspergillus niger, with MIC values indicating its potential as an antifungal agent .

- Cytotoxicity Against Cancer Cells : Studies have indicated that derivatives containing thiazole and triazole rings exhibit enhanced cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy .

Molecular docking studies reveal that this compound interacts with specific enzymes or receptors involved in cellular processes related to cancer proliferation and bacterial metabolism. These interactions are critical for optimizing its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds compared to 4-nitro-N-(5-(...):

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiadiazole derivatives | Contains thiadiazole ring | Antibacterial and antifungal |

| Triazole derivatives | Contains triazole ring | Antifungal activity |

| Nitrophenyl compounds | Contains nitrophenyl group | Enhanced antibacterial properties |

| Thiazole-containing compounds | Contains thiazole ring | Cytotoxicity against cancer cells |

The unique combination of thiazole and triazole rings along with a nitro group in 4-nitro-N-(...) synergistically enhances its biological activity compared to other similar compounds .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against a range of bacteria and fungi using standard dilution methods. Results indicated that the compound showed significant inhibition against S. aureus (MIC = 50 μg/mL) and C. albicans (MIC = 60 μg/mL), highlighting its potential as a new antimicrobial agent .

- Cytotoxicity Assessment : In vitro assays demonstrated that 4-nitro-N-(...) exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 20 to 30 µM, indicating strong anticancer activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Benzamide Substituents: The target compound’s 4-nitro group contrasts with electron-donating groups (e.g., methoxy in ) or halogenated benzamides (e.g., 2,4-difluoro in ).

- Heterocyclic Cores : The 1,2,4-triazole-thiazole system in the target compound differs from thiadiazole-pyridine hybrids () or isoxazole-thiazole derivatives (). Triazoles exhibit tautomerism (thione ↔ thiol), influencing solubility and reactivity .

- Functional Groups: The thiazolylamino group in the target compound may engage in hydrogen bonding, akin to amino-thiazole derivatives in –4. The thioether linkage (C–S) enhances metabolic stability compared to ester or amide linkages .

Spectroscopic Properties

- IR Spectroscopy : The benzamide carbonyl (C=O) in the target compound is expected near 1660–1680 cm⁻¹, aligning with values observed in . The absence of C=S peaks (~1240–1255 cm⁻¹) in the target compound suggests a thioether rather than a thione tautomer .

- NMR : The phenyl group on the triazole ring would resonate at ~7.3–7.7 ppm (aromatic protons), similar to compounds in .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via multi-step reactions involving:

- Thiazole-thiol intermediate formation : Reacting 2-aminothiazole derivatives with thiol-containing reagents (e.g., thiourea derivatives) under reflux in solvents like ethanol or acetonitrile .

- Triazole ring cyclization : Using phosphoryl oxychloride (POCl₃) or similar agents to facilitate cyclization of thiosemicarbazide precursors .

- Amide coupling : Benzoylation or nitrobenzoylation of the triazole-thiol intermediate using benzoyl chloride derivatives in anhydrous solvents (e.g., acetonitrile) under reflux .

Optimization strategies : - Adjust solvent polarity (e.g., acetonitrile vs. methanol) to improve yield .

- Use catalysts like potassium carbonate (K₂CO₃) for thiol-alkylation steps .

- Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane-EtOAc gradients) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer: Key techniques include:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, nitro groups at ~1520 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, triazole methylene at δ 4.5–5.0 ppm) .

- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (error < 0.3%) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Answer:

- Anticancer activity : Screened via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ values compared to reference drugs .

- Antimicrobial activity : Tested using agar diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Assay design : Include positive controls (e.g., doxorubicin for cancer, fluconazole for fungi) and solvent controls (DMSO < 1% v/v) to minimize false positives .

Advanced Research Questions

Q. How do solvent and catalyst choices influence the regioselectivity of triazole-thiol intermediate formation?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in thiol-alkylation steps, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding .

- Catalyst role : Anhydrous K₂CO₃ enhances deprotonation of thiol groups, accelerating alkylation kinetics .

- Regioselectivity : Steric hindrance from bulky substituents (e.g., phenyl groups) directs thiol attachment to the less hindered triazole position .

Q. What computational approaches are used to model the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Molecular docking : Software like AutoDock Vina predicts binding poses to targets (e.g., PFOR enzyme) using crystal structures (PDB IDs) and scoring functions (e.g., binding energy < −7 kcal/mol) .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 50–100 ns trajectories .

Q. How can structural modifications (e.g., nitro group replacement) alter bioactivity, and what synthetic strategies enable these changes?

Answer:

- Nitro group removal : Reductive hydrogenation (H₂/Pd-C) yields amine derivatives, potentially enhancing solubility but reducing electron-withdrawing effects critical for target binding .

- Substituent effects : Fluorine or trifluoromethyl groups at the benzamide position increase metabolic stability and lipophilicity (logP) .

- Synthetic routes : Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole functionalization .

Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across studies)?

Answer:

- Assay standardization : Ensure consistent cell passage numbers, culture media, and incubation times .

- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting activity .

- Control experiments : Test stability in assay buffers (e.g., pH 7.4, 37°C) to rule out degradation .

Q. What strategies mitigate low yields or impurities during the final amide coupling step?

Answer:

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Ethanol, 80°C, 4 h | 65–75 | |

| Triazole cyclization | POCl₃, reflux, 6 h | 58 | |

| Amide coupling | Benzoyl chloride, K₂CO₃, acetonitrile | 72 |

Q. Notes

- Citations align with evidence IDs (e.g., = ).

- Advanced questions emphasize mechanistic and computational rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.